molecular formula C17H16FN3O3 B11561710 3-Fluoro-N-({N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

3-Fluoro-N-({N'-[(E)-(2-hydroxy-5-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide

Cat. No.: B11561710
M. Wt: 329.32 g/mol
InChI Key: MXXRJRBBIAMURQ-AWQFTUOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-N-({N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-N-({N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide typically involves multiple steps:

    Formation of the hydrazinecarbonyl intermediate: This step involves the reaction of a hydrazine derivative with a carbonyl compound under controlled conditions.

    Condensation with 2-hydroxy-5-methylbenzaldehyde: The intermediate is then reacted with 2-hydroxy-5-methylbenzaldehyde to form the desired hydrazone.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-N-({N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can modify the functional groups, potentially leading to the formation of amines or alcohols.

    Substitution: The fluorine atom can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce primary or secondary amines.

Scientific Research Applications

3-Fluoro-N-({N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: This compound may have potential as a biochemical probe or as a lead compound in drug discovery.

    Medicine: Its structural features suggest it could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

    Industry: It could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-Fluoro-N-({N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-N-ethylbenzamide: This compound shares the fluorine and benzamide core but lacks the hydrazinecarbonyl and hydroxy-methylphenyl groups.

    N-(2-Hydroxy-5-methylphenyl)benzamide: This compound has the hydroxy-methylphenyl group but lacks the fluorine and hydrazinecarbonyl groups.

Uniqueness

3-Fluoro-N-({N’-[(E)-(2-hydroxy-5-methylphenyl)methylidene]hydrazinecarbonyl}methyl)benzamide is unique due to its combination of functional groups, which can confer specific chemical and biological properties not found in simpler analogs.

Properties

Molecular Formula

C17H16FN3O3

Molecular Weight

329.32 g/mol

IUPAC Name

3-fluoro-N-[2-[(2E)-2-[(2-hydroxy-5-methylphenyl)methylidene]hydrazinyl]-2-oxoethyl]benzamide

InChI

InChI=1S/C17H16FN3O3/c1-11-5-6-15(22)13(7-11)9-20-21-16(23)10-19-17(24)12-3-2-4-14(18)8-12/h2-9,22H,10H2,1H3,(H,19,24)(H,21,23)/b20-9+

InChI Key

MXXRJRBBIAMURQ-AWQFTUOYSA-N

Isomeric SMILES

CC1=CC(=C(C=C1)O)/C=N/NC(=O)CNC(=O)C2=CC(=CC=C2)F

Canonical SMILES

CC1=CC(=C(C=C1)O)C=NNC(=O)CNC(=O)C2=CC(=CC=C2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.